molecular formula C11H12N2O B8728052 4-Ethoxyquinolin-8-amine

4-Ethoxyquinolin-8-amine

Cat. No.: B8728052
M. Wt: 188.23 g/mol
InChI Key: RMDBJXRLPHGXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxyquinolin-8-amine is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 4 and an amine (-NH₂) group at position 8. Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as the core scaffold. Its structural analogs, however, suggest applications in pharmaceuticals, materials science, and industrial chemistry, depending on substituent effects .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethoxyquinolin-8-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2,12H2,1H3

InChI Key

RMDBJXRLPHGXQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC=C(C2=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolin-8-amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Ethoxyquinolin-8-amine Ethoxy (4), Amine (8) C₁₁H₁₂N₂O 200.23 High lipophilicity; potential drug candidate [Inferred]
5-Methoxyquinolin-8-amine Methoxy (5), Amine (8) C₁₀H₁₀N₂O 174.20 Research chemical (97% purity)
8-Fluoro-2-methylquinolin-4-amine Fluoro (8), Methyl (2), Amine (4) C₁₀H₁₀FN₂ 178.20 Fluorinated analog; structural studies
5-Bromoquinolin-8-amine Bromo (5), Amine (8) C₉H₇BrN₂ 239.08 Halogenated intermediate; synthesis
6,7-Dimethoxyquinolin-4-amine Methoxy (6,7), Amine (4) C₁₁H₁₂N₂O₂ 218.23 Corrosion inhibition; materials science
7-Methylquinolin-8-amine Methyl (7), Amine (8) C₁₀H₁₀N₂ 158.20 Enhanced solubility; biochemical research
4,6-Dimethoxyquinolin-8-amine Methoxy (4,6), Amine (8) C₁₁H₁₂N₂O₂ 218.23 Pharmaceutical applications (e.g., kinase inhibition)
5-Ethyl-6-methoxyquinolin-8-amine Ethyl (5), Methoxy (6), Amine (8) C₁₂H₁₆N₂O 206.27 Combinatorial substituent effects; R&D
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine Chloro (8), N-(2-methoxyethyl) (4) C₁₂H₁₃ClN₂O 236.70 Dual functionalization; diverse applications

Key Findings

Halogenation (e.g., 5-Bromoquinolin-8-amine) increases molecular weight and polarizability, favoring interactions in drug-receptor complexes .

Lipophilicity and Solubility: Ethoxy groups (as in 4-Ethoxyquinolin-8-amine) increase lipophilicity compared to methoxy analogs, impacting membrane permeability and bioavailability . Methyl groups (e.g., 7-Methylquinolin-8-amine) improve solubility in organic solvents, facilitating synthetic modifications .

Biological and Industrial Applications: Antimicrobial Activity: Amino acid conjugates of 8-quinolinamines exhibit broad-spectrum activity, suggesting 4-Ethoxyquinolin-8-amine could be a candidate for antibiotic development . Corrosion Inhibition: Dimethoxy derivatives (e.g., 6,7-Dimethoxyquinolin-4-amine) demonstrate efficacy as corrosion inhibitors, highlighting the role of electron-donating groups in materials science .

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